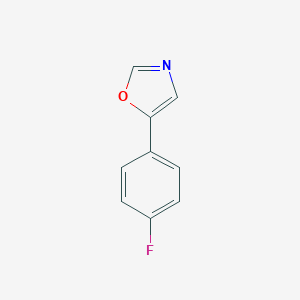

5-(4-Fluorophenyl)-1,3-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISYVFVUDOSQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372092 | |

| Record name | 5-(4-fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128101-19-9 | |

| Record name | 5-(4-fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 5-(4-Fluorophenyl)-1,3-oxazole: A Technical Guide

Introduction

5-(4-Fluorophenyl)-1,3-oxazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the oxazole and fluorophenyl motifs in bioactive molecules and functional materials. Spectroscopic analysis is a cornerstone for the structural elucidation and characterization of such novel compounds. This technical guide provides a summary of the expected spectroscopic data for 5-phenyl-1,3-oxazole as a proxy, along with detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data (Representative Data for 5-Phenyl-1,3-oxazole)

The following tables summarize the key spectroscopic data for 5-phenyl-1,3-oxazole. These values serve as an estimation for what would be expected for this compound, with the understanding that the fluorine substituent will induce predictable changes in the spectra, particularly in the NMR and IR data.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96 | s | 1H | H2 (oxazole ring) |

| 7.78 - 7.71 | m | 2H | Ar-H (ortho) |

| 7.54 - 7.41 | m | 3H | Ar-H (meta, para) |

| 7.44 | s | 1H | H4 (oxazole ring) |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C5 (oxazole ring) |

| 150.3 | C2 (oxazole ring) |

| 138.1 | Ar-C (ipso) |

| 128.3 | Ar-C |

| 127.5 | Ar-C |

| 125.0 | Ar-C |

| 122.3 | C4 (oxazole ring) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3103 | Medium | C-H stretch (aromatic/heteroaromatic) |

| 1537, 1498, 1326 | Strong | C=N, C=C ring stretching |

| 1257 | Medium | C-H in-plane deformation |

| 1143, 1080 | Medium | Ring breathing |

| 1045 | Medium | C-O-C stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺ (Molecular Ion) |

| 117 | - | [M-CO]⁺ |

| 90 | - | [M-CO-HCN]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][2]

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Sample Volume: Ensure the final volume of the solution in the NMR tube is between 4-5 cm.

-

Referencing: An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration, although residual solvent signals can also be used for referencing.[3]

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and high resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [4]

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[4]

-

Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean salt plate, if necessary).

-

Acquire the sample spectrum.

-

The resulting spectrum will show the absorption of infrared radiation as a function of wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[5]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.[6]

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[5]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. sciforum.net [sciforum.net]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of a 5-(4-Fluorophenyl)-1,3-oxazole Containing Compound Reveals Key Structural Insights

A comprehensive crystallographic analysis of 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole provides valuable data for researchers and drug development professionals, showcasing the structural nuances of a molecule containing the 5-(4-fluorophenyl)-1,3-oxazole moiety. While a crystal structure for the specific parent compound this compound is not publicly available, this detailed examination of a more complex derivative offers a significant reference point for understanding its potential solid-state behavior and intermolecular interactions.

The title compound, C24H15FN2O2, crystallizes in a monoclinic system, which provides a foundational understanding of its molecular packing and symmetry.[1][2] The analysis reveals a molecule with distinct spatial arrangements of its constituent rings, influencing its overall conformation and how it interacts with neighboring molecules in the crystal lattice.

Crystallographic Data and Structure Refinement

The crystal structure was determined using single-crystal X-ray diffraction, providing precise measurements of the unit cell and the arrangement of atoms within it. Data was collected at 295 K using Mo Kα radiation.[1][2]

| Parameter | Value | Reference |

| Empirical Formula | C24H15FN2O2 | [1][2] |

| Formula Weight | 382.38 | [1][2] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P21/c | [1] |

| a (Å) | 9.3158 (3) | [1][2] |

| b (Å) | 10.8176 (3) | [1][2] |

| c (Å) | 18.9449 (5) | [1][2] |

| β (°) | 100.571 (3) | [1][2] |

| Volume (ų) | 1876.76 (9) | [1][2] |

| Z | 4 | [1][2] |

| Temperature (K) | 295 | [1][2] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

| R-factor | 0.048 | [1] |

| wR-factor | 0.120 | [1] |

Table 1: Crystal Data and Structure Refinement for 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole.

Molecular Geometry and Intermolecular Interactions

The molecule's conformation is characterized by the dihedral angles between its various ring systems. The central benzene ring forms dihedral angles of 10.7 (6)° and 64.1 (5)° with the two oxazole rings.[1][2] The oxazole rings, in turn, have dihedral angles of 2.0 (3)° and 24.3 (2)° with their respective pendant phenyl and fluorophenyl rings.[1][2] A notable feature is the disorder of the fluorine atom over two sites.[1][2]

In the crystal, the molecules are connected through a network of C—H···F interactions and weak π–π stacking, which are crucial in dictating the supramolecular architecture.[1][2]

Experimental Workflow for Synthesis and Crystal Structure Analysis.

Experimental Protocols

Synthesis of 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole

The synthesis of the title compound was achieved through a multi-step process.[2] Initially, 2-(5-phenyl-oxazol-2-yl)benzoic acid was reacted with thionyl chloride to form the corresponding acid chloride.[2] This intermediate was then reacted with 4-F-ω-aminoacetophenone hydrochloride in a condensation reaction.[2] The resulting product was treated with concentrated sulfuric acid to induce cyclization, yielding the final compound.[2] The solid product was purified and crystals suitable for X-ray diffraction were obtained by crystallization from hexane.[2]

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was mounted on a diffractometer. The data collection was performed on an Oxford Diffraction Gemini R Ultra Ruby CCD instrument.[2] The structure was solved using the SHELXS97 program and refined with SHELXL97.[2]

Key Molecular Conformations and Intermolecular Interactions.

References

Technical Guide: Solubility of 5-(4-Fluorophenyl)-1,3-oxazole in Common Organic Solvents

Disclaimer: Due to a current limitation in accessing external search tools, this guide is based on general chemical principles and data for structurally similar compounds. Specific quantitative solubility data and detailed experimental protocols for 5-(4-fluorophenyl)-1,3-oxazole were not directly retrievable. This document serves as a foundational guide and should be supplemented with experimental verification for precise applications.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its fluorinated phenyl group and oxazole core contribute to its unique physicochemical properties, influencing its biological activity and formulation characteristics. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery and development.

This technical guide provides an in-depth overview of the expected solubility profile of this compound, outlines general experimental methodologies for its determination, and presents a logical workflow for solubility screening.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a polar oxazole ring and a largely non-polar fluorophenyl group, suggests a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Moderate | The oxazole nitrogen can act as a hydrogen bond acceptor, while the polar C-F bond can interact with the hydroxyl group of alcohols. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate the polar regions of the molecule. |

| Ketones | Acetone | Moderate to High | Acetone's polarity and ability to act as a hydrogen bond acceptor facilitate dissolution. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has moderate polarity and can engage in dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than esters and ketones, offering weaker interactions. |

| Hydrocarbons | Hexane, Toluene | Low | The non-polar nature of these solvents makes them poor solvents for the relatively polar this compound. |

Experimental Protocol for Solubility Determination (General Method)

A standard method for determining the equilibrium solubility of a crystalline compound is the shake-flask method .

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for the shake-flask solubility determination method.

Logical Relationship for Solvent Selection

The choice of solvent for a particular application depends on the desired outcome. The following diagram illustrates the logical considerations for solvent selection.

Caption: Decision tree for selecting an appropriate solvent based on the intended application.

Conclusion

Potential Therapeutic Targets of 5-(4-Fluorophenyl)-1,3-oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the therapeutic potential of 5-(4-Fluorophenyl)-1,3-oxazole and its analogs, consolidating current research on their anticancer, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive overview of the key molecular targets, summarizes quantitative biological data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Therapeutic Areas and Molecular Targets

Derivatives of this compound have demonstrated significant potential across three primary therapeutic areas: oncology, inflammation, and neurodegenerative diseases. The core of its therapeutic promise lies in its ability to interact with key biological macromolecules, thereby modulating their function.

-

Anticancer Activity: A significant body of research points to the potent anti-proliferative effects of oxazole derivatives against various cancer cell lines. The primary mechanism identified is the inhibition of tubulin polymerization . By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

-

Anti-inflammatory Effects: The anti-inflammatory properties of this class of compounds are primarily attributed to the inhibition of cyclooxygenase-2 (COX-2) . By selectively inhibiting COX-2, these molecules can reduce the production of prostaglandins, which are key mediators of inflammation and pain. This targeted approach offers the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

-

Neuroprotective Potential: Emerging evidence suggests a neuroprotective role for oxazole derivatives, particularly through the inhibition of monoamine oxidase-B (MAO-B) .[3][4] MAO-B is a key enzyme in the catabolism of dopamine. Its inhibition can increase dopaminergic neurotransmission, which is beneficial in neurodegenerative conditions like Parkinson's disease. Furthermore, inhibiting MAO-B reduces the production of reactive oxygen species, thereby conferring a neuroprotective effect by mitigating oxidative stress.[5]

Quantitative Biological Activity

The following tables summarize the in vitro biological activity of this compound derivatives and related structures against their respective targets.

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Various (NCI-60) | MTT Assay | 5.37 (average GI50) | [2][6] |

| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | Not Specified | 49.6 | [7] |

| 2-(4-fluorophenyl)-5-(toluene-4-sulfonyl)-1,3-oxazole-4-carbonitrile | SF-539 (Glioblastoma) | Not Specified | 2.44 | |

| 1,3-Oxazol-4-yltriphenylphosphonium salts (various) | Various (NCI-60) | MTT Assay | 0.3 - 1.1 (average GI50) | [8] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Not Specified | Growth Percent of 15.43 | [1] |

Table 2: Anti-inflammatory Activity of Oxazole Derivatives

| Compound/Derivative | Assay | Target | IC50 (µM) | Reference |

| 2,5-disubstituted 1,3,4-oxadiazole derivative | DPPH radical scavenging | Antioxidant activity | 23.07 | [9] |

| 2,5-disubstituted 1,3,4-oxadiazole derivative | Nitric oxide scavenging | Antioxidant activity | 88.04 | [9] |

| Flurbiprofen-based oxadiazole derivatives | Carrageenan-induced paw edema | COX-2 (putative) | 88.33% inhibition (in vivo) |

Table 3: Neuroprotective Activity of Oxazole Derivatives

| Compound/Derivative | Target | Assay | IC50 (µM) | Reference |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | Not Specified | 0.036 | [3] |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative | MAO-B | Not Specified | 0.062 | [4] |

| Pyrrole-based MAO-B inhibitor (EM-DC-19) | MAO-B | Not Specified | 0.299 | [10] |

| Pyrrole-based MAO-B inhibitor (EM-DC-27) | MAO-B | Not Specified | 0.344 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

Synthesis of this compound

A general and widely applicable method for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen reaction.[11]

Protocol:

-

Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of DME and methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0-1.2 eq).

-

Base Addition: Add a base such as potassium carbonate (K2CO3) (2.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle control intraperitoneally or orally.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Neuroprotective Activity: MAO-B Inhibition Assay

This in vitro assay determines the inhibitory potential of a compound against the MAO-B enzyme.[12]

Protocol:

-

Reagent Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.4), a solution of recombinant human MAO-B enzyme, a stock solution of the test compound in DMSO, and a solution of the substrate kynuramine.[12]

-

Assay Setup: In a 96-well plate, add the buffer, the MAO-B enzyme solution, and the test compound at various concentrations. Include a positive control (e.g., selegiline) and a negative control (vehicle).

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the kynuramine substrate to initiate the reaction.

-

Fluorescence Measurement: Measure the fluorescence (excitation ~310 nm, emission ~400 nm) over time. The product of the reaction, 4-hydroxyquinoline, is fluorescent.[12]

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value of the test compound.

References

- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1,3-Oxazole synthesis [organic-chemistry.org]

- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5-(4-Fluorophenyl)-1,3-oxazole Interactions: A Technical Guide

Abstract

The 5-(4-fluorophenyl)-1,3-oxazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in oncology. In silico modeling plays a pivotal role in elucidating the molecular interactions of this scaffold with various biological targets, thereby accelerating the drug discovery process. This technical guide provides a comprehensive overview of the computational methodologies used to model the interactions of this compound and its derivatives. It includes a summary of quantitative data from docking studies, detailed protocols for key in silico experiments, and visual representations of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of small molecule inhibitors.

Introduction

The 1,3-oxazole ring system, particularly when substituted with a 4-fluorophenyl group at the 5-position, is a key pharmacophore found in a variety of biologically active compounds. This structural motif has been extensively investigated for its anticancer properties, with a primary focus on the inhibition of key signaling proteins. Computational approaches, such as molecular docking and molecular dynamics simulations, are indispensable tools for understanding the binding modes, affinities, and dynamic behavior of these compounds at the atomic level. This guide will focus on the in silico modeling of this compound interactions with a particular emphasis on its role as an inhibitor of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

Quantitative Data Presentation

The following tables summarize the in silico binding affinities of this compound derivatives against various cancer-related protein targets. The data has been compiled from multiple studies to provide a comparative overview of their potential inhibitory activity. Lower binding energy scores typically indicate a higher predicted affinity of the ligand for the target protein.

Table 1: Comparative Docking Scores of 1,3,4-Oxadiazole Derivatives against EGFR and VEGFR-2

| Compound ID | Target | Docking Score (Binding Energy, kJ/mol) |

| Derivative 7g | VEGFR-2 | -46.32[1][2] |

| EGFR | -31.01[1][2] | |

| Derivative 7j | VEGFR-2 | -48.89[1][2] |

| EGFR | -33.23[1] | |

| Derivative 7l | VEGFR-2 | -45.01[1][2] |

| Derivative 7i | EGFR | -34.19[1] |

Note: The data presented is for 1,3,4-oxadiazole derivatives, which are structurally related to 1,3-oxazoles and provide insights into the potential interactions of the 5-(4-fluorophenyl) moiety.

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | EGFR IC50 (µM) |

| Compound 4b | 0.017 (for EGFRL858R/T790M)[3] |

| Erlotinib (Reference) | 0.733 (for EGFRL858R/T790M)[3] |

Experimental and Computational Protocols

Molecular Docking Protocol for EGFR

This protocol outlines a general workflow for performing molecular docking of this compound derivatives against the EGFR tyrosine kinase domain using AutoDock.

3.1.1. Preparation of the Receptor (EGFR)

-

Obtain the Protein Structure: Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which is in complex with the inhibitor erlotinib.

-

Prepare the Protein:

-

Load the PDB file into a molecular modeling software (e.g., AutoDockTools, Chimera, PyMOL).

-

Remove all water molecules and any co-crystallized ligands and ions.

-

Add polar hydrogens to the protein structure.

-

Assign Kollman charges to all atoms of the protein.

-

Save the prepared protein in the PDBQT file format.

-

3.1.2. Preparation of the Ligand (this compound derivative)

-

Draw the Ligand Structure: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create the 2D structure of the this compound derivative.

-

Convert to 3D and Optimize: Convert the 2D structure to a 3D structure using a program like Open Babel or a molecular builder within a modeling suite. Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Prepare the Ligand for Docking:

-

Load the optimized 3D structure of the ligand into AutoDockTools.

-

Assign Gasteiger partial charges.

-

Define the rotatable bonds.

-

Save the prepared ligand in the PDBQT file format.

-

3.1.3. Grid Box Generation

-

Define the Binding Site: The binding site is typically defined around the position of the co-crystallized ligand in the original PDB file.

-

Set Grid Parameters: In AutoGrid, set the grid box dimensions to encompass the entire binding pocket. A typical grid box size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

-

Generate Grid Maps: Run AutoGrid to generate the grid parameter file (.gpf) and the corresponding grid map files for each atom type in the ligand.

3.1.4. Docking Simulation

-

Configure Docking Parameters: In AutoDock, set the docking parameters. The Lamarckian genetic algorithm (LGA) is commonly used. Set the number of GA runs (e.g., 100) and the population size (e.g., 150).

-

Run AutoDock: Execute the docking simulation. AutoDock will generate a docking log file (.dlg) containing the results, including the binding energies and docked conformations of the ligand.

3.1.5. Analysis of Results

-

Examine Binding Energies: Analyze the docking log file to identify the docked conformations with the lowest binding energies.

-

Visualize Interactions: Use a molecular visualization tool to view the docked poses of the ligand within the EGFR binding site. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.

Molecular Dynamics Simulation Protocol

This protocol provides a general workflow for conducting a molecular dynamics (MD) simulation of a protein-ligand complex, such as EGFR with a docked this compound derivative, using GROMACS.

3.2.1. System Preparation

-

Prepare the Protein-Ligand Complex: Start with the best-docked pose of the this compound derivative in the EGFR binding site obtained from the molecular docking study.

-

Generate Ligand Topology: Use a tool like the CHARMM General Force Field (CGenFF) or the antechamber module of AmberTools to generate the topology and parameter files for the ligand that are compatible with the chosen force field (e.g., CHARMM36 or AMBER).

-

Choose a Force Field: Select a suitable force field for the protein (e.g., AMBER99SB-ILDN, CHARMM36m).

-

Solvate the System: Place the protein-ligand complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P, SPC/E).

-

Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological salt concentration (e.g., 0.15 M).

3.2.2. Simulation Steps

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or inappropriate geometries.

-

NVT Equilibration (Constant Volume and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration (Constant Pressure and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). The position restraints on the protein and ligand are gradually released.

-

Production MD Run: Once the system is well-equilibrated (as judged by the convergence of temperature, pressure, and density), run the production MD simulation for the desired length of time (e.g., 100 ns or longer).

3.2.3. Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the hydrogen bonds, salt bridges, and hydrophobic contacts between the protein and the ligand throughout the simulation.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the protein.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways that are often targeted by inhibitors of receptor tyrosine kinases.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Workflows

The following diagrams illustrate the typical workflows for the in silico experiments described in this guide.

Caption: Molecular Docking Workflow.

Caption: Molecular Dynamics Simulation Workflow.

Conclusion

In silico modeling provides a powerful and efficient framework for investigating the interactions of this compound derivatives with their biological targets. Through techniques like molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding affinities, modes of interaction, and dynamic stability of these potential drug candidates. The protocols and workflows outlined in this guide offer a foundational understanding for scientists and researchers to design and execute their own computational studies. The continued application of these in silico methods will undoubtedly facilitate the rational design and optimization of novel this compound-based therapeutics.

References

- 1. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of 5-Aryl-1,3-Oxazoles: A Technical Guide to Synthesis and Application

Introduction: The 1,3-oxazole moiety, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide spectrum of biological receptors and enzymes.[2] Among its many derivatives, 5-aryl-1,3-oxazoles have emerged as a particularly privileged scaffold, demonstrating a remarkable breadth of pharmacological activities. These compounds are integral to the development of new therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic therapies.[3][4] This technical guide provides an in-depth exploration of the discovery and synthesis of 5-aryl-1,3-oxazole compounds, offering detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and biological pathways for researchers, scientists, and drug development professionals.

Core Synthetic Methodologies

The construction of the 5-aryl-1,3-oxazole core can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methodologies include the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and modern palladium-catalyzed cross-coupling reactions.

Van Leusen Oxazole Synthesis

One of the most versatile and widely employed methods for synthesizing 5-substituted oxazoles is the Van Leusen reaction.[5] This reaction typically involves the base-mediated condensation of an aromatic aldehyde with tosylmethyl isocyanide (TosMIC).[2] The process proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a C2N1 synthon.[5] The reaction forms an intermediate oxazoline, which then undergoes elimination of p-toluenesulfinic acid to yield the final aromatic 5-aryl-1,3-oxazole.[3] Microwave-assisted versions of this reaction have been developed to improve efficiency and reaction times.[2]

Robinson-Gabriel Synthesis

A classic and robust method, the Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone.[6][7] A cyclodehydrating agent, such as sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride, is required to catalyze the reaction.[6][8] This pathway is particularly useful for creating 2,5-disubstituted oxazoles. The requisite 2-acylamino-ketone precursors can be readily synthesized via methods like the Dakin-West reaction.[6]

Palladium-Catalyzed Direct Arylation

Modern synthetic chemistry has introduced highly efficient palladium-catalyzed direct C-H arylation methods for oxazole synthesis. These reactions offer a powerful way to form the C-aryl bond with high regioselectivity.[9] By carefully selecting task-specific phosphine ligands, solvents, and bases, it is possible to selectively arylate the oxazole ring at either the C-2 or C-5 position using a variety of aryl halides (bromides, chlorides) and triflates.[10][11] C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar environments.[10]

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of a 5-aryl-1,3-oxazole derivative via the Van Leusen reaction.

General Procedure for Van Leusen Synthesis of 5-Aryl-1,3-Oxazoles

Materials:

-

Aromatic aldehyde (1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.0-1.2 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate

-

Water, deionized

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 equiv), TosMIC (1.1 equiv), and anhydrous methanol.

-

Begin stirring the solution at room temperature.

-

Add anhydrous potassium carbonate (2.0 equiv) to the stirring mixture.

-

Heat the reaction mixture to reflux (approximately 65 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[12]

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine all organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent system typically a mixture of hexanes and ethyl acetate) to afford the pure 5-aryl-1,3-oxazole.[12]

Biological Activities and Signaling Pathways

5-Aryl-1,3-oxazole derivatives exhibit a wide array of biological activities, with anticancer properties being among the most extensively studied.[13][14] These compounds have shown potent activity against numerous cancer cell lines, including those of the lung, colon, breast, and central nervous system.[15][16]

The mechanism of action for their anticancer effects often involves the induction of apoptosis (programmed cell death).[13] One key pathway involves the inhibition of tubulin polymerization.[15] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division and maintaining cell structure. This disruption leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers the apoptotic cascade.[13][17] Other reported mechanisms include the inhibition of protein kinases, STAT3, and DNA topoisomerases.[15][18]

Quantitative Data Summary

The following tables summarize key quantitative data for representative 5-aryl-1,3-oxazole compounds, including synthetic yields and biological activity metrics.

Table 1: Synthetic Yields of 5-Aryl-1,3-Oxazoles

| Synthesis Method | Reactants | Product | Yield (%) | Reference |

| Van Leusen | Benzaldehyde, α-Benzyl-TosMIC | 4-Benzyl-5-phenyloxazole | 85% | [12] |

| Van Leusen | Benzaldehyde, Methyl-TosMIC | 4-Methyl-5-phenyloxazole | 78% | [12] |

| Van Leusen | 4-Chlorobenzaldehyde, Benzyl-TosMIC | 4-Benzyl-5-(4-chlorophenyl)oxazole | 75% | [12] |

| Modified Cyclization | Phenacyl azide, Phenyl isothiocyanate | 2-(Phenylamino)-5-phenyl-1,3-oxazole | 94% | [4] |

| Ugi/Robinson-Gabriel | Arylglyoxal, Isocyanide, etc. | 2,4,5-Trisubstituted Oxazole | 72% | [19] |

| Pd-Catalyzed C-5 Arylation | Oxazole, 4-Bromoanisole | 5-(4-Methoxyphenyl)oxazole | 85% | [10] |

Table 2: Anticancer Activity of Selected 1,3-Oxazole Derivatives

| Compound ID / Description | Cancer Cell Line | Activity Metric | Value | Reference |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 60-cell line panel | Average GI₅₀ | 5.37 µM | [20] |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer (SNB-75) | Growth Inhibition | 56.41% at 10µM | [16] |

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | Non-Small Cell Lung (HOP-92) | Growth Inhibition | 71.91% at 10µM | [16] |

| 5-Sulfinyl-4-arylsulfonyl-1,3-oxazole derivative | 60-cell line panel | High Sensitivity | Lead Compound | [21] |

| Synthesized 1,3-oxazole derivative | Hep-2 | IC₅₀ | 60.2 µM | [17] |

| Triphenyl(1,3-oxazol-4-yl)phosphonium salt (Compound 9) | Melanoma (SK-MEL-5) | LC₅₀ | ~4 µM | [22] |

GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibitory effect; LC₅₀: Concentration for 50% lethal effect.

Conclusion

5-Aryl-1,3-oxazole compounds represent a highly valuable and versatile class of heterocyclic molecules in drug discovery. The development of robust and varied synthetic methodologies, from classic condensation reactions to modern catalytic C-H functionalization, has made a vast chemical space accessible for exploration. The consistent discovery of potent biological activities, particularly as anticancer agents that induce apoptosis through mechanisms like tubulin inhibition, underscores their therapeutic potential. Future research will likely focus on refining synthetic routes to enhance efficiency and sustainability, expanding the structure-activity relationship studies to improve potency and selectivity, and further elucidating the complex biological mechanisms through which these promising compounds exert their effects.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

- 9. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 22. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole via Robinson-Gabriel Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(4-Fluorophenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the Robinson-Gabriel reaction, a classic and effective method for the formation of oxazoles from α-acylamino ketones.[1][2] This protocol outlines a two-step process commencing with the N-acylation of 2-amino-1-(4-fluorophenyl)ethanone to yield the intermediate N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide, followed by an acid-catalyzed cyclodehydration to furnish the desired oxazole. This application note includes detailed experimental procedures, a summary of quantitative data, and visual representations of the workflow and reaction mechanism to ensure reproducibility and clarity for researchers in organic synthesis and drug discovery.

Introduction

Oxazole scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents.[1] The Robinson-Gabriel synthesis, first reported in the early 20th century, remains a cornerstone for the construction of the oxazole ring system. The core of this reaction is the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone, typically promoted by a strong acid.[2][3] A variety of dehydrating agents can be employed, including concentrated sulfuric acid, polyphosphoric acid, and phosphorus oxychloride.[1] This protocol details a robust procedure for the preparation of this compound, a potentially valuable building block for the synthesis of novel therapeutic agents.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide

This procedure describes the N-acylation of 2-amino-1-(4-fluorophenyl)ethanone using acetic anhydride.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-amino-1-(4-fluorophenyl)ethanone | 153.15 | 1.53 g | 10 |

| Acetic Anhydride | 102.09 | 1.1 mL | 11 |

| Pyridine | 79.10 | 0.1 mL | (catalyst) |

| Dichloromethane (DCM) | - | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(4-fluorophenyl)ethanone (1.53 g, 10 mmol) in dichloromethane (50 mL).

-

Add a catalytic amount of pyridine (0.1 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 mL, 11 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide can be used in the next step without further purification if it is of sufficient purity. Otherwise, it can be purified by recrystallization from ethanol/water.

Step 2: Robinson-Gabriel Synthesis of this compound

This procedure details the cyclodehydration of the α-acylamino ketone intermediate using concentrated sulfuric acid.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (from Step 1) | Moles (mmol) |

| N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide | 195.18 | ~1.95 g | ~10 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | - |

| Ice-water | - | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | As needed | - |

| Ethyl Acetate | - | 100 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

Place the crude N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide (~1.95 g, ~10 mmol) in a 50 mL round-bottom flask.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 50 mL of ice-water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yield for the Synthesis of this compound

| Step | Reactant | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 1 | 2-amino-1-(4-fluorophenyl)ethanone | 153.15 | 1.53 g | 10 | N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide | 195.18 | 1.95 | 85-95 |

| 2 | N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide | 195.18 | 1.95 g | 10 | This compound | 177.16 | 1.77 | 70-80[4] |

Visualizations

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Mechanism

Caption: General mechanism of the Robinson-Gabriel oxazole synthesis.

Conclusion

The Robinson-Gabriel synthesis provides an efficient and reliable method for the preparation of this compound. The two-step protocol presented here, involving N-acylation followed by acid-catalyzed cyclodehydration, is a practical approach for obtaining this valuable heterocyclic building block. The provided detailed procedures, quantitative data summary, and visual diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting, aiding in the advancement of research and development in medicinal chemistry and related fields.

References

Application Notes and Protocols for the Van Leusen Synthesis of 5-Aryl-1,3-Oxazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-aryl-1,3-oxazoles via the Van Leusen reaction. This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) and an aromatic aldehyde to construct the oxazole ring system, a prevalent scaffold in medicinal chemistry.

Reaction Principle

The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes.[1][2] The reaction proceeds through the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the aromatic aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate.[3][4] Subsequent elimination of p-toluenesulfinic acid, promoted by the base, yields the final 5-aryl-1,3-oxazole.[1][3] TosMIC is a key reagent, acting as a one-carbon synthon that provides both the isocyanide and a leaving group functionality.[5]

Key Reaction Parameters and Optimization

The success of the Van Leusen reaction for 5-aryl-1,3-oxazole synthesis is highly dependent on the choice of base, solvent, and reaction temperature. These parameters can significantly influence the reaction yield and the formation of byproducts.

Base Selection: The choice of base is critical for the deprotonation of TosMIC and for promoting the final elimination step.[6] While stronger bases can facilitate the reaction, they may also lead to the decomposition of TosMIC if not used carefully.[6] Common bases include potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), and ion exchange resins.[6][7][8] The use of a quaternary ammonium hydroxide ion exchange resin has been shown to simplify purification by allowing for the easy removal of the base and the p-toluenesulfinic acid byproduct through filtration.[7][9]

Solvent Effects: Aprotic solvents such as tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are commonly employed.[6] Protic solvents like methanol can also be used, sometimes in combination with other solvents, and have been shown to be effective in certain protocols, including microwave-assisted syntheses.[6][10][11] The use of ionic liquids as solvents has also been explored, offering potential for recyclability.[8][9]

Temperature and Reaction Time: Reaction temperatures can range from low temperatures (e.g., -60 °C for the initial addition) to reflux conditions to drive the elimination step.[2] Microwave irradiation has been successfully used to accelerate the reaction, often leading to higher yields in shorter reaction times.[11][12][13]

Tabulated Reaction Conditions and Yields

The following tables summarize various reported conditions for the synthesis of 5-aryl-1,3-oxazoles, providing a comparative overview for reaction optimization.

| Aldehyde | Base | Solvent | Temperature | Yield (%) | Reference |

| Benzaldehyde | Quaternary ammonium hydroxide ion exchange resin | Not specified | Not specified | 85 | [7] |

| 4-Nitrobenzaldehyde | Quaternary ammonium hydroxide ion exchange resin | Not specified | Not specified | 84 | [7] |

| 3-Nitro-4-chlorobenzaldehyde | Quaternary ammonium hydroxide ion exchange resin | Not specified | Not specified | 83 | [7] |

| Aromatic Aldehydes | K₂CO₃ | Methanol | Reflux | Not specified | [14] |

| Substituted Aryl Aldehydes | K₃PO₄ (2 equiv.) | Isopropanol | 65 °C (Microwave) | High | [12] |

| Indole-3-carboxaldehyde | Ambersep® 900(OH) ion exchange resin | DME/Methanol | Not specified | 66 | [8][10] |

| 2-Chloroquinoline-3-carbaldehyde | Not specified | Not specified | Not specified | 83 | [11] |

Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate in Methanol

This protocol provides a general method for the synthesis of 5-aryl-1,3-oxazoles from aromatic aldehydes and TosMIC using potassium carbonate as the base.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Methanol (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add methanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC, typically 2-6 hours).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure.

-

Add water (20 mL) and a suitable organic solvent (e.g., ethyl acetate, 20 mL) to the residue and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with the organic solvent (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryl-1,3-oxazole.[15]

Protocol 2: Microwave-Assisted Synthesis using Potassium Phosphate

This protocol describes a rapid, microwave-assisted synthesis of 5-aryl-1,3-oxazoles.

Materials:

-

Substituted aryl aldehyde (3 mmol)

-

Tosylmethyl isocyanide (TosMIC) (3 mmol)

-

Potassium phosphate (K₃PO₄) (6 mmol)

-

Isopropanol

-

Microwave reactor

Procedure:

-

In a microwave reaction vessel, combine the aryl aldehyde (3 mmol), TosMIC (3 mmol), and potassium phosphate (6 mmol).

-

Add isopropanol as the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 65 °C with a power of 350 W until the reaction is complete (monitor by TLC).[12]

-

After completion, cool the reaction vessel and process the mixture as described in Protocol 1 for workup and purification.

Visualizing the Workflow

The following diagrams illustrate the key relationships and workflow of the Van Leusen reaction for 5-aryl-1,3-oxazole synthesis.

Caption: General workflow of the Van Leusen reaction for 5-aryl-1,3-oxazole synthesis.

Caption: Simplified mechanistic pathway for the Van Leusen oxazole synthesis.

References

- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(4-Fluorophenyl)-1,3-oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The oxazole scaffold is a key structural motif in many biologically active molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. Microwave-assisted organic synthesis has emerged as a rapid, efficient, and reproducible method for the synthesis of such compounds, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved purity profiles.[1][2] This document provides detailed protocols for the microwave-assisted synthesis of this compound via the Van Leusen reaction.[3][4][5][6]

Reaction Scheme:

The synthesis proceeds via a [3+2] cycloaddition reaction between 4-fluorobenzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base under microwave irradiation.[7][8]

Overall Reaction: 4-Fluorobenzaldehyde + TosMIC --(K₃PO₄, Isopropanol, Microwave)--> this compound

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the microwave-assisted synthesis of 5-substituted oxazoles, including the target compound this compound.[7][8]

| Entry | Aldehyde | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Power (W) | Yield (%) |

| 1 | Benzaldehyde | K₃PO₄ (2.0) | Isopropanol | 65 | 8 | 350 | 96 |

| 2 | 4-Fluorobenzaldehyde | K₃PO₄ (2.0) | Isopropanol | 65 | 8 | 350 | 90 |

| 3 | 4-Chlorobenzaldehyde | K₃PO₄ (2.0) | Isopropanol | 65 | 8 | 350 | 94 |

| 4 | 4-Bromobenzaldehyde | K₃PO₄ (2.0) | Isopropanol | 65 | 8 | 350 | 92 |

| 5 | 4-Nitrobenzaldehyde | K₃PO₄ (2.0) | Isopropanol | 65 | 10 | 350 | 95 |

Detailed Experimental Protocol

This protocol is adapted from the work of Mukku et al. (2020) for the synthesis of 5-substituted oxazoles.[7][8]

Materials:

-

4-Fluorobenzaldehyde

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium phosphate (K₃PO₄)

-

Isopropanol (IPA)

-

Microwave reactor

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane for chromatography

Procedure:

-

Reaction Setup:

-

In a 50 mL round-bottom flask, add 4-fluorobenzaldehyde (1.0 equivalent).

-

Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equivalent).

-

Add 10 mL of isopropanol to the flask.

-

Finally, add potassium phosphate (K₃PO₄) (2.0 equivalents).

-

-

Microwave Irradiation:

-

Reaction Monitoring and Work-up:

-

After the irradiation is complete, allow the reaction mixture to cool to room temperature.

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the eluent.

-

Once the reaction is complete, quench the reaction mixture with the addition of water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure this compound.

-

Characterization Data for 5-(4-Fluorophenyl)oxazole (4j): [7]

-

Appearance: Brown liquid

-

Yield: 90%

-

¹H NMR (400 MHz, CDCl₃): δ 7.84 (s, 1H), 7.56–7.53 (m, 2H), 7.22 (s, 1H), 7.04 (t, J = 8.4 Hz, 1H).

-

¹³C NMR (100 MHz, CDCl₃): δ 164.04, 150.47, 126.37, 126.29, 124.06, 124.03, 121.03, 121.01, 116.21, 115.99.

-

MS (m/z, EI+): calcd for C₉H₆FNO (+) 163.04, found 163.24.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the microwave-assisted synthesis.

Logical Relationship of Key Components

Caption: Key components and their roles in the synthesis.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. benchchem.com [benchchem.com]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Purification of 5-(4-Fluorophenyl)-1,3-oxazole by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-Fluorophenyl)-1,3-oxazole is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the oxazole scaffold in biologically active molecules. The synthesis of this and similar compounds often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Effective purification is therefore a critical step to isolate the desired compound in high purity for subsequent characterization and biological screening. Column chromatography is a robust and widely used technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[1][2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO | [3] |

| Molecular Weight | 163.15 g/mol | [3] |

| Appearance | White to off-white solid | Assumed |

| Polarity | Moderately polar | Inferred |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexane | Inferred |

Key Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Method Development

Prior to performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The ideal mobile phase should provide good separation between this compound and any impurities, with the target compound having an Rf value of approximately 0.25-0.35.[1]

-

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

Capillary spotters

-

Crude reaction mixture of this compound

-

Various organic solvents (e.g., hexane, ethyl acetate, dichloromethane)

-

UV lamp for visualization

-

-

Protocol:

-

Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).

-

Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.

-

Prepare different solvent systems by mixing a non-polar solvent (e.g., hexane or petroleum ether) with a more polar solvent (e.g., ethyl acetate) in varying ratios (e.g., 9:1, 8:2, 7:3).

-

Add a small amount of a chosen solvent system to the developing chamber, cover it, and allow the atmosphere to become saturated with solvent vapors.

-

Place the spotted TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate, mark the solvent front, and allow the plate to dry.

-

Visualize the separated spots under a UV lamp (254 nm).

-

Calculate the Rf value for each spot and select the solvent system that provides the best separation and the desired Rf for the product.

-

2. Column Chromatography Protocol

-

Materials:

-

Chromatography column of appropriate size

-

Stationary phase: Silica gel (230-400 mesh)

-

Mobile phase: Optimized solvent system from TLC analysis (e.g., Hexane:Ethyl Acetate = 8:2 v/v)

-

Crude this compound

-

Sand (acid-washed)

-

Cotton or glass wool

-

Collection tubes or flasks

-

-

Protocol:

-

Column Packing:

-

Secure the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 0.5 cm).

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.

-

Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

-

Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

-

Carefully apply the dissolved sample to the top of the silica gel bed.

-

Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand and silica.

-

Begin eluting the column, maintaining a constant flow rate.

-

Collect fractions of a suitable volume in separate tubes.

-

The elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase). For many oxazole derivatives, an isocratic elution with a mixture like Hexane:Ethyl Acetate is effective.[4]

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify which fractions contain the pure product.

-

Spot every few fractions on a TLC plate and develop it using the same solvent system as the column.

-

Combine the fractions that contain only the pure this compound.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

-

Determine the yield and characterize the final product for purity (e.g., by NMR, LC-MS).

-

-

Data Presentation

Table 1: TLC Method Development for Purification of this compound

| Solvent System (Hexane:Ethyl Acetate, v/v) | Rf of this compound | Rf of Major Impurity A | Rf of Major Impurity B | Observations |

| 9:1 | 0.15 | 0.25 | 0.05 | Poor separation between product and impurity B. |

| 8:2 | 0.30 | 0.55 | 0.10 | Good separation between all components. |

| 7:3 | 0.45 | 0.70 | 0.20 | Rf of product is slightly high. |

Table 2: Summary of Column Chromatography Purification

| Parameter | Value |

| Mass of Crude Product | 1.50 g |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | 3 cm diameter x 30 cm length |

| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |

| Mass of Purified Product | 1.25 g |

| Yield | 83.3% |

| Purity (by HPLC) | >98% |

Mandatory Visualization

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Recrystallization of 5-(4-Fluorophenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental purification technique for solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution. This document provides a detailed protocol for the recrystallization of 5-(4-Fluorophenyl)-1,3-oxazole, a key intermediate in medicinal chemistry and materials science. While a specific, validated recrystallization protocol for this exact compound is not widely published, the following procedure is based on established methods for analogous heterocyclic compounds.

Principle of Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at an elevated temperature (usually the solvent's boiling point).

-

Dissolve impurities well at all temperatures or not at all.

-

Be chemically inert to the compound.

-

Be volatile enough to be easily removed from the purified crystals.

-

Have a boiling point below the melting point of the compound.

Common solvents for the recrystallization of polar organic compounds include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of these with water or non-polar solvents like hexanes. For compounds with aromatic rings, toluene or xylene can also be considered. The synthesis of related compounds has utilized solvents such as ethyl alcohol and hexane for purification, suggesting these as potential starting points for solvent screening.[1][2]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The optimal solvent, volumes, and temperatures should be determined empirically.

Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof)

-

Erlenmeyer flask(s)

-

Hot plate with magnetic stirring capabilities

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod